3-Bromo-4'-chlorobiphenyl
Overview
Description
3-Bromo-4’-chlorobiphenyl is an organic compound with the molecular formula C12H8BrCl . It has an average mass of 267.549 Da and a monoisotopic mass of 265.949768 Da .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-4’-chlorobiphenyl were not found in the search results, related compounds such as 3-Bromo-4-phenylisothiazole-5-carboxylic Acid have been synthesized through reactions involving bromo and chloro compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-chlorobiphenyl consists of a biphenyl core with bromo and chloro substituents . The exact structural details can be obtained from resources like ChemSpider .Physical And Chemical Properties Analysis
3-Bromo-4’-chlorobiphenyl has a molecular formula of C12H8BrCl, an average mass of 267.549 Da, and a monoisotopic mass of 265.949768 Da . More detailed physical and chemical properties can be found on databases like ChemSpider .Scientific Research Applications
Marine Biology
- Field : Marine Biology .
- Application : 3-Bromo-4’-chlorobiphenyl is a type of bromophenol, which are compounds found in marine algae. These compounds have been shown to possess a variety of biological activities, including antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-thrombotic effects .
- Methods : The bromophenols are biosynthesized in the presence of bromoperoxidases, hydrogen peroxide, and bromide .
- Results : Recent studies revealed that the marine bromophenols exhibit a wide spectrum of beneficial biological activities .
Organic Chemistry
- Field : Organic Chemistry .
- Application : 3-Bromo-4’-chlorobiphenyl can be used in the synthesis of other organic compounds. For example, it was used in the synthesis of 3-bromo-4-phenyl-2H-chromene .
- Methods : The synthesis involved a reaction of (3-phenoxyprop-1-yn-1-yl)benzene with NBS at 80 °C for 8 hours .
- Results : The reaction resulted in the formation of 3-bromo-4-phenyl-2H-chromene .
Environmental Pollution
- Field : Environmental Pollution .
- Application : 3-Bromo-4’-chlorobiphenyl can be used as a model species for studying the formation of mixed halogenated aromatic compounds .
- Methods : The compound is subjected to oxidation processes .
- Results : The results of these studies can provide insights into the environmental behavior and impact of halogenated aromatic compounds .
Chemical Synthesis
- Field : Chemical Synthesis .
- Application : 3-Bromo-4’-chlorobiphenyl can be used as a building block in the synthesis of various organic compounds .
- Methods : The specific methods of application would depend on the target compound being synthesized .
- Results : The use of 3-Bromo-4’-chlorobiphenyl in chemical synthesis can lead to the production of a wide range of organic compounds .
Environmental Chemistry
- Field : Environmental Chemistry .
- Application : 3-Bromo-4’-chlorobiphenyl can be used as a model species for studying the formation of mixed halogenated aromatic compounds .
- Methods : The compound is subjected to oxidation processes .
- Results : The results of these studies can provide insights into the environmental behavior and impact of halogenated aromatic compounds .
Material Science
- Field : Material Science .
- Application : 3-Bromo-4’-chlorobiphenyl can be used in the synthesis of polymers and other materials .
- Methods : The specific methods of application would depend on the target material being synthesized .
- Results : The use of 3-Bromo-4’-chlorobiphenyl in material synthesis can lead to the production of a wide range of materials with unique properties .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFZSUBKNCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373605 | |
Record name | 3-Bromo-4'-chloro-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-chlorobiphenyl | |
CAS RN |
164334-69-4 | |
Record name | 3-Bromo-4'-chloro-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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